4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline

Medicinal Chemistry Lead Optimization Scaffold Differentiation

Medicinal chemistry teams frequently lose synthetic efficiency when intermediates lack orthogonal reactive handles. 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline solves this by providing a primary aniline for amide coupling and an aryl chloride for cross-coupling, enabling chemoselective diversification in a single building block. • Orthogonal handles: NH₂ (amide, urea, diazotization) & Cl (Suzuki, Buchwald, Ullmann) for parallel library synthesis. • Pharmacophoric integrity: 4-chloro and pyrazinyl motifs retain critical binding geometry validated in factor Xa inhibitor programs (class-level Ki 1.5 nM). • Regulatory readiness: Registered under ECHA; suitable for preclinical development environments.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 642084-51-3
Cat. No. B12943340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline
CAS642084-51-3
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)COC2=NC=CN=C2)Cl
InChIInChI=1S/C11H10ClN3O/c12-10-2-1-9(13)5-8(10)7-16-11-6-14-3-4-15-11/h1-6H,7,13H2
InChIKeyMRAQHVFOYQMCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline: Chemical Identity & Procurement


4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline (CAS 642084-51-3) is a synthetic aromatic amine building block with the molecular formula C11H10ClN3O and a molecular weight of 235.67 g/mol . The compound features a 4-chloro-substituted aniline core linked via a methyleneoxy bridge to a pyrazin-2-yl ring, yielding a topological polar surface area (PSA) of 61.03 Ų and a calculated LogP of approximately 2.87 . It is listed in the ECHA substance inventory and is primarily utilized as a research intermediate for constructing more complex pharmaceutical candidates [1]. High-strength, published quantitative biological data for this specific compound remains extremely sparse in the peer-reviewed literature; the evidence presented below is therefore drawn from structural analysis, class-level inference, and limited cross-study comparison.

1 Research Intermediate: Suited for medicinal chemistry and lead optimization workflows.
2 Bifunctional Handle: Enables orthogonal diversification via amine and aryl-chloride sites.
3 ECHA Listed: Supports REACH-compliant procurement for EU/EEA research activities.

Substitution Pitfalls: 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline


Substituting this intermediate with a simpler aniline analog—such as unsubstituted aniline, 4-chloroaniline, or 3-(pyrazin-2-yloxy)aniline—eliminates the specific three-dimensional pharmacophore geometry that the combined 4-chloro, meta-methylenepyrazinyloxy, and primary aniline motifs collectively create . The pyrazine ring introduces two sp²-nitrogen hydrogen-bond acceptors at defined vector angles, while the ortho-chloro substituent modulates both electronic density on the aromatic ring and the conformational preference of the methyleneoxy linker . In the broader context of coagulation factor Xa inhibitor design, chloroaniline-based benzamidine mimics have demonstrated subnanomolar potency (Ki = 1.5 nM for the prototypical chloroaniline isoxazoline ST368), whereas the unsubstituted aniline or non-chlorinated pyrazinyloxy analogs show markedly reduced target engagement . These structure-activity relationships indicate that the chlorine atom and the pyrazine ring are not interchangeable decorations but critical contributors to binding and reactivity; a procurement specification that ignores these features risks acquiring a compound with fundamentally different chemical reactivity and biological performance.

Non-chlorinated analogs may not transfer: Replacing the 4-chloroaniline motif removes a validated P1 pharmacophore and alters electronic character.

Direct ether analogs differ: The methyleneoxy spacer affects conformational flexibility and may shift target-binding entropy.

Methyl-substituted alternatives are inert: Aryl-methyl lacks cross-coupling reactivity, limiting synthetic utility to a single diversification point.

Differentiation Evidence: 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline


Structural & Physicochemical Comparison vs. Ether Analogs

4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline is distinguished from its closest commercially available analogs—3-(pyrazin-2-yloxy)aniline (CAS 633300-16-0) and 4-(pyrazin-2-yloxy)aniline—by three structural features: (i) the presence of a chlorine atom at the 4-position of the aniline ring, (ii) a methyleneoxy (-CH₂-O-) spacer between the phenyl ring and the pyrazine, rather than a direct ether linkage, and (iii) a meta substitution pattern relative to the aniline NH₂. These differences produce measurably distinct physicochemical properties. The target compound has a molecular weight of 235.67 g/mol and PSA of 61.03 Ų , whereas 3-(pyrazin-2-yloxy)aniline has a molecular weight of 187.20 g/mol [1]. The increased molecular weight and altered PSA directly affect passive membrane permeability, solubility, and protein-binding characteristics based on established medicinal chemistry principles. Furthermore, the methyleneoxy spacer increases rotatable bond count from 2 to 4 (relative to direct ether analogs), which influences conformational entropy upon target binding .

Structural vs. Ether Analogs
Cross-study comparable
MW +48.47 g/mol (+26%) vs. direct ether analogs; +2 rotatable bonds; LogP increase estimated +0.5 to +1.0
Distinct property space for ADME or synthetic coupling strategies.
Calculated properties; non-target analogs unsuitable replacements.
Medicinal Chemistry Lead Optimization Scaffold Differentiation

Reactivity Difference: Chlorine vs. Methyl Substituent

The 4-chloro substituent in the target compound provides a fundamentally different synthetic handle compared to the 2-methyl group in 2-methyl-4-(pyrazin-2-yloxy)aniline. The chlorine atom serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling late-stage diversification of the phenyl ring. By contrast, the methyl group in the 2-methyl analog is chemically inert under these conditions [1]. This difference is critical for medicinal chemistry programs that employ convergent synthetic strategies: the target compound can function as a bifunctional intermediate (aniline NH₂ for amide coupling plus aryl-Cl for cross-coupling), whereas the methyl analog is limited to reactions at the aniline nitrogen only. The Hammett σₚ constant for chlorine (+0.23) also differs substantially from that of a methyl group (-0.17), meaning the electronic environment of the aniline NH₂ is measurably distinct between the two compounds, affecting nucleophilicity and amine pKa [2].

Reactivity: Cl vs. CH₃
Class-level inference
Δσₚ ≈ 0.40 Hammett units; estimated ΔpKa (NH₂) ≈ 1.0; dual reactive handles vs. single
Bifunctional intermediate enables sequential diversification.
Hammett constants from reference tables; pKa estimated.
Synthetic Chemistry Cross-Coupling Electronic Effects

Chloroaniline as Benzamidine Mimic for Factor Xa

Although direct published Ki or IC₅₀ data for 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline are not available in the peer-reviewed literature, the 4-chloroaniline substructure has been rigorously validated as a potent benzamidine mimic in factor Xa (fXa) inhibitor design. In the landmark study by Quan et al. (Bristol-Myers Squibb, 2003), chloroaniline 1 (ST368) demonstrated a Ki of 1.5 nM against human fXa with high selectivity over thrombin and trypsin . The benzamidine mimicry arises from the ability of the 4-chloroaniline moiety to form a bidentate salt bridge with Asp189 in the S1 pocket of fXa, a binding mode directly confirmed by X-ray crystallography [1]. The target compound retains this critical 4-chloroaniline pharmacophore while incorporating a pyrazin-2-yloxymethyl substituent at the meta position, which projects additional H-bond acceptor functionality toward the solvent-exposed region of the binding pocket. This contrasts with simpler 4-chloroaniline (MW 127.57 g/mol), which lacks the pyrazine extension entirely and therefore cannot exploit additional interactions with the S2 or S4 subsites [2].

FXa P1 Mimic Context
Class-level inference
Class-level Ki = 1.5 nM for chloro-anchored ST368; unsubstituted aniline Ki > 10,000 nM (est.).
Supports P1 fragment elaboration for serine protease programs.
Direct data for target compound not available; class-level only.
Anticoagulant Discovery Serine Protease Inhibition Benzamidine Mimic

ECHA Hazard Classification & Regulatory Status

4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline is registered in the European Chemicals Agency (ECHA) substance inventory, enabling compliant procurement for REACH-regulated research activities within the EU/EEA [1]. The compound carries hazard classifications including Acute Toxicity Category 4 (Oral), Skin Irritation Category 2, Eye Damage Category 1, and hazards to the aquatic environment (Acute Aquatic 1 and Chronic Aquatic 1) . This safety profile imposes specific handling, storage, and waste disposal requirements that differentiate it from structurally related but less hazardous analogs. For example, 3-(pyrazin-2-yloxy)aniline and 4-(pyrazin-2-yloxy)aniline, which lack the chlorine substituent, may present different toxicity profiles due to the absence of the halogen, though published comparative toxicology data are limited. The ECHA registration provides a verifiable regulatory baseline that is absent for non-registered analogs from niche suppliers, reducing procurement risk [1].

Regulatory Status
Supporting evidence
ECHA registered; GHS: Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, Aquatic hazards.
Reduces compliance risk in regulated research settings.
Comparator analogs lack confirmed ECHA registration.
Regulatory Compliance Safety Assessment REACH

Application Scenarios: 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline


Factor Xa Inhibitor Lead Optimization

The 4-chloroaniline substructure has been crystallographically validated as a benzamidine mimic that engages Asp189 in the S1 pocket of factor Xa with subnanomolar affinity (class-level Ki = 1.5 nM for ST368) . The target compound extends this validated P1 fragment with a pyrazin-2-yloxymethyl group at the meta position, projecting additional H-bond acceptor functionality suitable for S2/S4 subsite interactions. Medicinal chemistry teams pursuing oral anticoagulants or related serine protease inhibitors can use this intermediate to elaborate the P1 fragment into full inhibitors via amide coupling at the aniline nitrogen or cross-coupling at the chloro position. The confirmed ECHA registration further supports its use in regulated preclinical development environments .

Bifunctional Building Block for Parallel Synthesis

The compound's two chemically orthogonal reactive handles—the primary aromatic amine (suitable for amide bond formation, reductive amination, urea synthesis, or diazotization) and the aryl chloride (suitable for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-couplings)—enable sequential, chemoselective diversification . This bifunctionality is absent in comparator compounds such as 2-methyl-4-(pyrazin-2-yloxy)aniline (which lacks the aryl halide handle) or 3-(pyrazin-2-yloxy)aniline (which lacks the chlorine atom and uses a direct ether rather than methyleneoxy linker). Parallel library synthesis programs that require a common intermediate capable of two independent diversification steps will find this compound strategically advantageous .

p38 Kinase Inhibitor Scaffold Elaboration

Pyrazine-containing compounds have been disclosed in patents as p38 MAP kinase inhibitors, with the pyrazine ring serving as a key ATP-competitive hinge-binding motif . The target compound provides both the pyrazine recognition element and a functionalized aniline for further elaboration. While direct published IC₅₀ data for this specific compound against p38 are absent, the structural precedent from patent literature (e.g., EP1545523A1, which describes pyrazine derivatives as p38 inhibitors) establishes the class relevance . The 4-chloro substituent can be exploited for additional hydrophobic interactions with the kinase back pocket or for subsequent SAR exploration via cross-coupling chemistry.

Antimicrobial & Anticancer Research Intermediate

Pyrazine derivatives have established precedent in antimicrobial and anticancer drug discovery, with multiple pyrazine-based compounds progressing to clinical evaluation . The target compound is described by suppliers as being studied for potential antimicrobial and anticancer applications . The electron-withdrawing chlorine atom enhances the metabolic stability of the aniline ring relative to non-halogenated analogs by reducing susceptibility to CYP450-mediated oxidation, a consideration for programs seeking to improve in vivo half-life. However, users should note that quantitative antimicrobial or anticancer activity data for this specific compound are not publicly available; its utility in these areas is currently at the exploratory intermediate stage only.

Application
Selection Property
Validation Focus
Serine Protease Lead Optimization
Chloroaniline P1 motif context
Target engagement and selectivity assay review
Parallel Library Synthesis
Orthogonal reactive handles (NH₂/Cl)
Chemoselective diversification review
Kinase Inhibitor Scaffold Elaboration
Pyrazine hinge-binding motif
Kinase panel selectivity endpoint review
Antimicrobial Screening Studies
Pyrazine bioactivity class context
Strain-panel MIC endpoint review

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